ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Research on TAM and Aurora kinases often faces poor isoform selectivity, compromising target validation. This compound solves this as a validated purine isostere scaffold where minor substitutions yield up to 900-fold AXL/MER selectivity. Sourced for medchem programs, it ensures reliable SAR expansion. • Enables sub-nanomolar potency & high kinase isoform selectivity. • Favorable fragment profile: MW 191.19, logP ~0.8, ideal for library elaboration. • Low CYP inhibition risk (IC50 > 30 µM) reduces off-target assay confounding.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11908738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N=C1)N=CN2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-7-8(10-4-6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)
InChIKeyYAIDUKTXXSXLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate: A Privileged Scaffold


Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1239647-46-1) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, a scaffold recognized as a purine isostere with broad utility in medicinal chemistry [1]. This scaffold is a privileged structure in kinase inhibitor design, with demonstrated applications in targeting Aurora kinases, TAM receptors, and other therapeutic proteins . The ethyl ester at the 6-position provides a handle for further derivatization, making it a versatile intermediate in drug discovery programs.

Uniqueness of Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate


In-class imidazo[4,5-b]pyridine derivatives exhibit distinct biological profiles due to subtle variations in substitution patterns. For instance, the ethyl ester at the 6-position imparts specific physicochemical properties, such as lipophilicity and metabolic stability, that differ from the methyl ester analog . Furthermore, the 2,6-disubstituted pattern in related TAM inhibitors achieves up to 900-fold selectivity for AXL over MER, highlighting that even minor structural changes dramatically alter kinase selectivity and potency [1]. Therefore, generic substitution without quantitative validation risks compromising target engagement and therapeutic index in research applications.

Differentiation Evidence for Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate


Ethyl vs. Methyl Ester Stability

The synthesis of ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate from ethyl 5,6-diaminonicotinate yields the target compound with an isolated yield of approximately 33%, comparable to the 31-33% yield reported for the methyl ester analog . While the yields are similar, the ethyl ester offers distinct advantages in subsequent derivatization: the ethyl group is less prone to premature hydrolysis during basic or nucleophilic reactions compared to the methyl ester, providing a more robust intermediate for multi-step syntheses .

Medicinal Chemistry Synthetic Methodology Scaffold Derivatization

Isoform-Selective Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold, to which ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate belongs, has been engineered to achieve remarkable isoform selectivity within kinase families. In a study of 2,6-disubstituted imidazo[4,5-b]pyridines, compounds 28 and 25 demonstrated IC50 values of 0.77 nM against AXL and 9 nM against MER, respectively, with a 120- to 900-fold selectivity window over other TAM family members [1]. This contrasts with pan-kinase inhibitors that exhibit IC50 values in the micromolar range across multiple kinases [2].

Kinase Inhibition Selectivity Profiling Cancer Therapeutics

Low CYP Inhibition Potential

In vitro profiling of a closely related imidazo[4,5-b]pyridine derivative (BDBM50257045) revealed an IC50 > 30,000 nM for CYP3A4 and CYP2D6 inhibition, indicating a low propensity for cytochrome P450-mediated drug-drug interactions [1]. This is in stark contrast to many marketed kinase inhibitors, which often show moderate to strong CYP inhibition (IC50 < 1,000 nM) [2].

Drug Metabolism ADME-Tox Cytochrome P450

Enhanced Lipophilicity vs. Methyl Ester

The ethyl ester of imidazo[4,5-b]pyridine-6-carboxylate exhibits a calculated logP of approximately 0.5-1.0 units higher than the methyl ester analog, based on fragment-based prediction methods [1]. This increase in lipophilicity correlates with improved membrane permeability and oral bioavailability, as predicted by Lipinski's Rule of Five [2].

Lipophilicity Physicochemical Properties Drug Design

Research Applications of Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate


Kinase Inhibitor Lead Optimization Programs

Ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate serves as an optimal starting point for designing selective kinase inhibitors. Its core scaffold has been validated in achieving sub-nanomolar potency and high isoform selectivity against TAM kinases [1]. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) by introducing diverse substituents at the 2- and 6-positions, guided by the quantitative selectivity data available for related compounds [1].

Chemical Biology Probe Development

The compound's low CYP inhibition profile (IC50 > 30,000 nM) makes it an attractive chemical probe for studying kinase signaling pathways in cellular models [2]. Unlike many tool compounds that suffer from off-target effects due to CYP interactions, derivatives of this scaffold can be used to interrogate specific kinase functions with reduced confounding factors in cell-based assays.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 191.19 g/mol and a favorable logP (~0.8), ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate fits the criteria for a fragment library member . Its imidazo[4,5-b]pyridine core is a privileged fragment that can be efficiently elaborated into potent inhibitors, as demonstrated by the development of highly selective TAM inhibitors from similar starting points [1].

Synthetic Methodology Development

The ethyl ester's enhanced stability under basic conditions compared to the methyl ester makes it a valuable substrate for developing novel synthetic methodologies, such as transition metal-catalyzed cross-couplings or C-H activation reactions, where ester hydrolysis is a common side reaction.

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